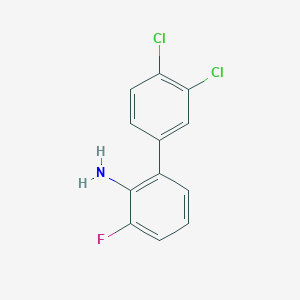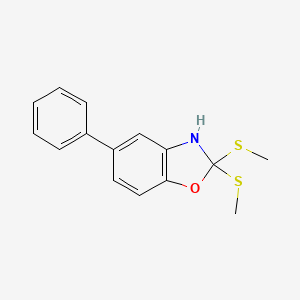![molecular formula C29H49IO2Si B14213785 {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane CAS No. 830336-55-5](/img/structure/B14213785.png)
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with hexyloxy groups and an iodine atom, connected via an ethynyl linkage to a tri(propan-2-yl)silane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with hexyloxy groups and an iodine atom. This can be achieved through electrophilic aromatic substitution reactions.
Ethynylation: The substituted phenyl ring undergoes a Sonogashira coupling reaction with an ethynyl group. This reaction is catalyzed by palladium and typically requires a copper co-catalyst.
Attachment of the Silane Group: The final step involves the attachment of the tri(propan-2-yl)silane group to the ethynylated phenyl ring. This can be done using hydrosilylation reactions, where a silane reagent is added across the triple bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
化学反応の分析
Types of Reactions
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, or the ethynyl group can be hydrogenated to form an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Industrial Applications: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
作用機序
The mechanism of action of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane depends on its application:
In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of carbon-carbon or carbon-silicon bonds.
In Biological Systems: If used as a bioactive compound, it may interact with specific enzymes or receptors, altering their activity.
類似化合物との比較
Similar Compounds
{[2,5-Bis(hexyloxy)-4-bromophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a bromine atom instead of iodine.
{[2,5-Bis(hexyloxy)-4-chlorophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane makes it more reactive in certain substitution reactions compared to its bromine or chlorine analogs. This can be advantageous in specific synthetic applications where a higher reactivity is desired.
特性
CAS番号 |
830336-55-5 |
|---|---|
分子式 |
C29H49IO2Si |
分子量 |
584.7 g/mol |
IUPAC名 |
2-(2,5-dihexoxy-4-iodophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H49IO2Si/c1-9-11-13-15-18-31-28-22-27(30)29(32-19-16-14-12-10-2)21-26(28)17-20-33(23(3)4,24(5)6)25(7)8/h21-25H,9-16,18-19H2,1-8H3 |
InChIキー |
FNUPMSDGUKYHQO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC(=C(C=C1C#C[Si](C(C)C)(C(C)C)C(C)C)OCCCCCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)




![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)




![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

